2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15648206
Molecular Formula: C22H26N4O3S2
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N4O3S2 |
|---|---|
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H26N4O3S2/c1-12(2)26-21(28)17(31-22(26)30)9-16-19(24-10-14(4)29-15(5)11-24)23-18-13(3)7-6-8-25(18)20(16)27/h6-9,12,14-15H,10-11H2,1-5H3/b17-9- |
| Standard InChI Key | ZMOMTJLGTKTMSG-MFOYZWKCSA-N |
| Isomeric SMILES | CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C |
| Canonical SMILES | CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C |
Introduction
The compound 2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. It features a pyrido[1,2-a]pyrimidin-4-one core, which is substituted with a morpholine group and a thiazolidin moiety. This structural complexity suggests diverse biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis and Preparation
While specific synthesis details for this compound are not available in the provided sources, similar compounds often involve multi-step reactions using commercially available reagents. For instance, the synthesis of related heterocyclic compounds typically involves reactions like the aza-Wittig reaction or the use of functionalized iminophosphoranes .
Research Findings and Potential Applications
| Property | Description | Potential Application |
|---|---|---|
| Antimicrobial Activity | Preliminary studies indicate potential antimicrobial effects. | Treatment of infections. |
| Anti-inflammatory Activity | Shows promise as an anti-inflammatory agent. | Management of inflammatory conditions. |
| Enzyme Modulation | Can modulate enzyme activity, suggesting therapeutic potential. | Targeted therapy for diseases involving specific enzymes. |
Future Directions
Further research is needed to fully understand the biological activities and potential therapeutic applications of this compound. This includes in-depth studies on its pharmacokinetics, toxicity, and efficacy in various disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume